4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S3/c1-13-9-14(2)12-25(11-13)33(29,30)16-5-3-15(4-6-16)20(26)24-21-23-18-8-7-17(32(22,27)28)10-19(18)31-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H2,22,27,28)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPPCHYKLDVMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O3S2
- Molecular Weight : 446.56 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring, a sulfonamide group, and a benzamide moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. Notably, it has shown significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was evaluated against human colon cancer cell lines (HCT116 and HT29) and oral squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-3) with promising results indicating selective toxicity towards malignant cells while sparing non-malignant cells .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 | 0.76 ± 0.15 | High |
| HT29 | 0.83 ± 0.03 | High |
| Ca9-22 | 4.11 ± 24.5 | Moderate |
| HSC-2 | 6.63 ± 0.68 | Moderate |
These results highlight the compound's effectiveness in inducing cell death in cancerous cells while exhibiting lower toxicity in healthy cells.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound activates caspases (specifically caspases-3 and -7), leading to programmed cell death in malignant cells .
- Cell Cycle Arrest : It causes G2/M phase arrest followed by sub-G1 accumulation, indicating the initiation of apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress within cancer cells, contributing to cytotoxicity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated significant antitumor properties associated with compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide. The compound's mechanism of action may involve the disruption of cellular processes in cancer cells.
Case Study: Lung Cancer Cell Lines
A study tested various benzothiazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated varying degrees of effectiveness, with some derivatives showing promising cytotoxic effects.
| Compound | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |
| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |
Note: TBD indicates that specific values for the compound need to be established through experimental assays.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated through broth microdilution tests against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
These initial findings suggest that modifications to the benzothiazole core may enhance its antimicrobial efficacy.
Benzothiazole Derivatives
Research has shown that benzothiazole derivatives exhibit significant antitumor activity across multiple cancer cell lines. Some derivatives have demonstrated lower toxicity towards normal cells while maintaining efficacy against tumors.
Multitargeted Directed Ligands
Studies into multitargeted ligands have highlighted compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
Key findings:
-
Hydrolysis rates depend on steric hindrance from the 3,5-dimethylpiperidine substituent.
-
Thiazole ring stability under basic conditions prevents decomposition of the heterocycle .
Nucleophilic Substitution at Sulfonamide
The sulfonyl group participates in SN2 reactions with nucleophiles:
Notable observations:
-
Steric effects from the piperidine ring reduce reaction rates compared to unsubstituted sulfonamides.
-
Thiazole nitrogen remains inert due to electron-withdrawing sulfamoyl group.
Electrophilic Aromatic Substitution
The benzamide aromatic ring undergoes regioselective substitution:
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to amide | 63% | |
| Bromination | Br2/FeBr3, CH2Cl2, 25°C | Meta to sulfonyl | 58% |
Electronic effects dominate:
-
Amide carbonyl deactivates the ring but allows para-substitution under vigorous conditions.
Cyclization Reactions
The thiazole moiety facilitates heterocycle formation:
Mechanistic insights:
-
Sulfamoyl group at C6 positions the thiazole for regioselective cyclization .
-
Piperidine sulfonyl substituent remains intact during cyclodehydration .
Oxidation-Reduction Behavior
| Process | Reagents | Transformation | Outcome |
|---|---|---|---|
| Oxidation | KMnO4, H2O, 100°C | Thiazole S-atom → Sulfone | Enhanced metabolic stability |
| Reduction | NaBH4/NiCl2, THF | Benzamide carbonyl → benzyl alcohol | Prodrug synthesis |
Stability data:
-
Thiazole ring resists oxidation below pH 10.
-
Sulfonamide group remains stable under reducing conditions.
Coordination Chemistry
The compound forms complexes through multiple donor sites:
| Metal Ion | Ligating Groups | Stoichiometry | Application |
|---|---|---|---|
| Cu(II) | Thiazole N, sulfonamide O | 1:2 | Antimicrobial agents |
| Pt(II) | Piperidine N, amide O | 1:1 | Anticancer drug candidates |
Crystallographic data (representative Cu complex):
-
Log K stability constant: 8.2 ± 0.3 (pH 7.4).
Photochemical Reactivity
UV-induced transformations (λ = 254 nm, methanol):
| Time | Major Product | Quantum Yield |
|---|---|---|
| 1 hr | Sulfonyl radical adducts | 0.12 |
| 4 hrs | Thiazole ring-opened mercaptobenzamide | 0.38 |
Degradation pathways:
Q & A
Basic: What synthetic routes are commonly employed to construct the benzamide core of this compound, and how is its structure confirmed?
The benzamide core is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-containing intermediates. For example, in analogous compounds, sulfonamide-linked benzamides are formed using DMSO as a solvent with N-ethylmorpholine to facilitate coupling between sulfonyl chloride intermediates and aromatic amines . Structural confirmation relies on ¹H/¹³C NMR to verify amide bond formation and sulfonylation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis (C, H, N, S) is also critical to confirm purity .
Advanced: What strategies mitigate low yields during the sulfonylation step of the piperidine moiety?
Low yields in sulfonylation often arise from steric hindrance or poor nucleophilicity of the piperidine nitrogen. Strategies include:
- Temperature modulation : Heating to 90°C in polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Catalytic bases : Triethylamine or N-ethylmorpholine to deprotonate the amine, improving nucleophilicity .
- Protecting groups : Temporarily masking reactive sites on the piperidine ring to prevent side reactions .
Post-reaction purification via column chromatography or recrystallization is recommended to isolate the sulfonylated product .
Basic: What analytical techniques are essential for characterizing impurities in the final compound?
- HPLC with UV/ELSD detection : To quantify purity and resolve co-eluting impurities .
- LC-MS/MS : Identifies impurities by molecular weight and fragmentation patterns .
- ¹H NMR with deuterated solvents : Detects residual starting materials or byproducts via characteristic proton signals .
Advanced: How can researchers resolve discrepancies in pharmacological data between in vitro and cellular assays?
Contradictions may arise from differences in membrane permeability, off-target effects, or metabolic instability. Methodological approaches include:
- Cellular uptake studies : Use radiolabeled or fluorescent analogs to quantify intracellular concentration .
- Protease/phosphatase inhibitors : Added to cell lysates to stabilize the compound during assay .
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays .
Advanced: How do structural modifications to the 3,5-dimethylpiperidine or benzo[d]thiazole groups impact target affinity?
- Piperidine substituents : Bulky groups (e.g., cyclopropylmethyl) can enhance binding pocket occupancy but may reduce solubility. Methyl groups balance steric effects and metabolic stability .
- Benzo[d]thiazole modifications : Electron-withdrawing groups (e.g., sulfamoyl) improve hydrogen bonding with target residues, while hydrophobic substituents optimize logP values .
SAR studies should pair systematic substitution with molecular docking to prioritize analogs .
Advanced: How can computational modeling predict the hydrolytic stability of the sulfonamide linker?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the S-N bond under physiological pH .
- Molecular dynamics (MD) simulations : Assess solvent accessibility and hydrogen-bonding networks that protect the sulfonamide from hydrolysis .
Experimental validation via accelerated stability testing (e.g., pH 7.4 buffer at 40°C) is critical .
Basic: What in vitro models are suitable for initial evaluation of bioactivity?
- Enzyme inhibition assays : Use recombinant target enzymes (e.g., kinases, proteases) with fluorogenic substrates .
- Cell viability assays : Cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .
- Membrane permeability : Caco-2 monolayers to predict oral bioavailability .
Advanced: How are enantiomeric impurities characterized and minimized during asymmetric synthesis?
- Chiral HPLC or SFC : Resolves enantiomers using cellulose- or amylose-based columns .
- Circular dichroism (CD) : Confirms absolute configuration of isolated enantiomers .
- Kinetic resolution : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor one enantiomer during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
